molecular formula C18H27NO3 B083811 Minepentate CAS No. 13877-99-1

Minepentate

Cat. No. B083811
CAS RN: 13877-99-1
M. Wt: 305.4 g/mol
InChI Key: XZUULFZXNSIACY-UHFFFAOYSA-N
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Description

Minepentate is a chemical compound with the molecular formula C18H27NO3 . It has an average mass of 305.412 Da and a monoisotopic mass of 305.199097 Da . The compound is also known by several other names, including 2-[2-(Dimethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate .


Molecular Structure Analysis

The molecular structure of Minepentate involves several key components. It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds . The compound does not violate the Rule of 5 . More detailed structural analysis would require specific experimental data or computational modeling .


Physical And Chemical Properties Analysis

Minepentate has a density of 1.1±0.1 g/cm³, a boiling point of 408.4±30.0 °C at 760 mmHg, and a flash point of 200.8±24.6 °C . It has a molar refractivity of 87.0±0.3 cm³, a polar surface area of 39 Ų, and a molar volume of 285.1±3.0 cm³ . Its ACD/LogP is 2.22 .

Scientific Research Applications

  • Text Mining in Biomedical Domain : Fleuren and Alkema (2015) discuss the use of text mining tools in biomedical research for tasks like drug target discovery and interpreting results from high throughput experiments. Such tools could be applied to research on Minepentate for similar purposes (Fleuren & Alkema, 2015).

  • Terpenoid Overproduction and New Terpenoid Discovery : Bian, Deng, and Liu (2017) review strategies for overproduction of terpenoids in microbial systems and mining new terpenoids, which could be relevant if Minepentate has terpenoid-like properties or is used in similar applications (Bian, Deng, & Liu, 2017).

  • Improvements in Chemistry Prediction and Gene Cluster Identification : Blin et al. (2017) present antiSMASH 4.0, a tool for predicting gene cluster boundaries and chemistry, which could be useful in studying the biosynthesis or genetic aspects of Minepentate (Blin et al., 2017).

  • Mining Chemical Structural Information from Drug Literature : Banville (2006) highlights the challenges and efforts in mining chemical entities from biological documents, which could aid in understanding the chemical structure and properties of Minepentate (Banville, 2006).

  • Data Mining and Life Sciences Applications on the Grid : Cannataro, Guzzi, and Sarica (2013) discuss methodologies for mining life sciences data, including biotechnology and health sciences, on high-performance infrastructures. This could provide insights into managing and analyzing data related to Minepentate research (Cannataro, Guzzi, & Sarica, 2013).

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-19(2)12-13-21-14-15-22-17(20)18(10-6-7-11-18)16-8-4-3-5-9-16/h3-5,8-9H,6-7,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUULFZXNSIACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160777
Record name Minepentate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minepentate

CAS RN

13877-99-1
Record name Minepentate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minepentate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINEPENTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZBF31C62F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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